1-(7-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine
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Overview
Description
1-(2-Fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of benzothiepins. Benzothiepins are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(2-Fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine involves several steps, starting with the preparation of the benzothiepin core. The benzothiepin ring can be constructed through an intramolecular Friedel-Crafts reaction, where a suitable precursor undergoes cyclization in the presence of a Lewis acid catalyst The final step involves the attachment of the 4-methylpiperazine moiety, which can be accomplished through nucleophilic substitution reactions .
Industrial production methods for this compound would likely involve optimizing these synthetic routes for scalability, ensuring high yields and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
1-(2-Fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds or other reducible functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Fluorobenzob
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways in the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(2-Fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine can be compared with other benzothiepin derivatives and related compounds. Similar compounds include:
1-Benzothiepin: The parent compound, which lacks the fluorine and piperazine substituents.
1-Benzothiepin-1-oxide: An oxidized derivative with different chemical properties.
1-Benzothiepin-1,1-dioxide: Another oxidized form with potential biological activity.
The uniqueness of 1-(2-Fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other benzothiepin derivatives.
Properties
Molecular Formula |
C19H19FN2S |
---|---|
Molecular Weight |
326.4g/mol |
IUPAC Name |
1-(2-fluorobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H19FN2S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-13-15(20)6-7-16(17)19/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
KKWBALVHTAINIA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=C2C=CC(=C4)F |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=C2C=CC(=C4)F |
Origin of Product |
United States |
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